

Application Notes and Protocols: N-Cyclohexylaniline in the Preparation of Agrochemical Compounds

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Compound of Interest

Compound Name: *N*-Cyclohexylaniline

Cat. No.: B162150

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Introduction

N-Cyclohexylaniline is a versatile secondary amine that serves as a crucial intermediate in the synthesis of a variety of organic compounds, including those with applications in the agrochemical industry.^[1] Its unique structure, combining both an aromatic and a saturated carbocyclic moiety, allows for the introduction of the N-cyclohexylphenylamino group into target molecules. This can influence the lipophilicity, metabolic stability, and target-binding affinity of the final active ingredient. While direct, large-scale commercial agrochemicals synthesized from **N-cyclohexylaniline** are not extensively documented in publicly available literature, its potential as a building block for novel fungicides, herbicides, and insecticides remains a subject of interest in agrochemical research.

This document provides a detailed, representative protocol for the synthesis of a hypothetical fungicidal compound derived from **N-cyclohexylaniline**. The chosen example, a pyrazole carboxamide, represents a well-established class of fungicides, and the synthetic route is designed to be chemically plausible and illustrative of the potential applications of **N-cyclohexylaniline**.

Hypothetical Agrochemical Profile: N-Cyclohexyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxamide (NCH-PZ)

For the purpose of these application notes, we will detail the preparation of a hypothetical fungicide, designated NCH-PZ. The rationale for this structure is based on the known fungicidal activity of pyrazole carboxamides, which often act as succinate dehydrogenase inhibitors (SDHIs) in the fungal respiratory chain. The **N-cyclohexylaniline** moiety is introduced to potentially enhance the compound's efficacy and spectrum of activity.

Data Presentation

The following table summarizes the hypothetical quantitative data associated with the synthesis and activity of NCH-PZ.

Parameter	Value	Notes
Synthesis Yield	85%	Based on the final crystallization step.
Purity (HPLC)	>98%	
Melting Point	125-127 °C	
Fungicidal Activity (EC50)	0.5 µg/mL	Against <i>Botrytis cinerea</i> (Gray Mold).
LogP (calculated)	4.2	Indicates high lipophilicity.

Experimental Protocols

Synthesis of N-Cyclohexyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxamide (NCH-PZ)

This protocol is divided into two main steps: the synthesis of the pyrazole acid chloride intermediate and the final amide coupling with **N-cyclohexylaniline**.

Step 1: Synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carbonyl chloride

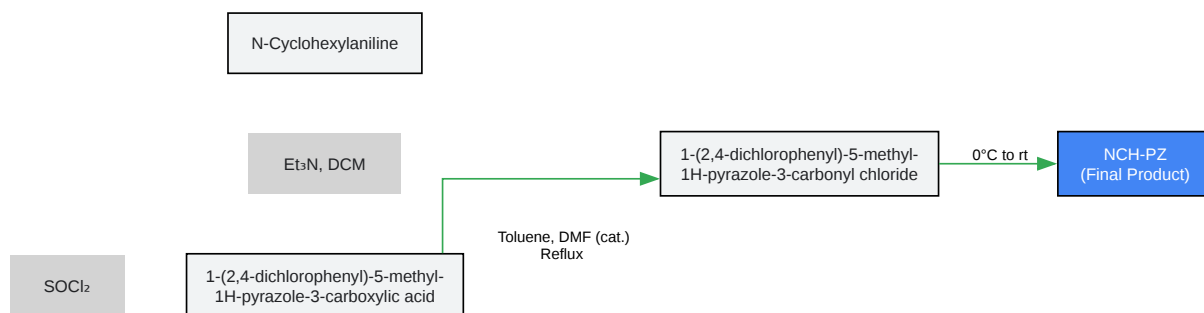
- Materials:
 - 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
 - Thionyl chloride (SOCl_2) (2.0 eq)
 - Toluene (anhydrous)
 - N,N-Dimethylformamide (DMF) (catalytic amount)
- Procedure:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
 - Add anhydrous toluene to form a slurry.
 - Add a catalytic amount of DMF.
 - Slowly add thionyl chloride to the mixture at room temperature.
 - Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
 - The resulting crude 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carbonyl chloride is used in the next step without further purification.

Step 2: Amide Coupling to Synthesize NCH-PZ

- Materials:
 - 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carbonyl chloride (from Step 1) (1.0 eq)

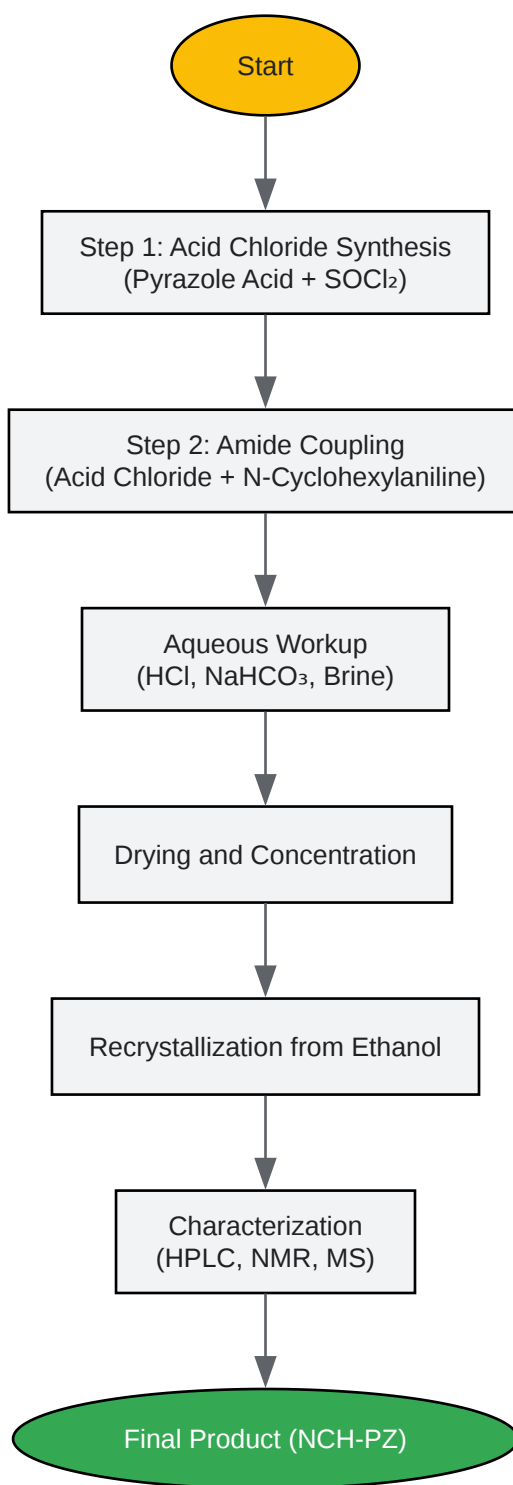
- **N-Cyclohexylaniline** (1.1 eq)
- Triethylamine (Et₃N) (1.5 eq)
- Dichloromethane (DCM) (anhydrous)
- Procedure:
 - In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve **N-cyclohexylaniline** and triethylamine in anhydrous dichloromethane.
 - Cool the solution to 0°C using an ice bath.
 - Dissolve the crude acid chloride from Step 1 in anhydrous dichloromethane and add it dropwise to the **N-cyclohexylaniline** solution over 30 minutes, maintaining the temperature at 0°C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization from ethanol to yield N-cyclohexyl-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxamide (NCH-PZ) as a white solid.

Visualizations



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Caption: Synthetic pathway for NCH-PZ.



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Caption: Experimental workflow for NCH-PZ synthesis.

Conclusion

N-Cyclohexylaniline is a valuable intermediate for the synthesis of complex organic molecules. The provided hypothetical example of NCH-PZ synthesis illustrates a practical application of **N-cyclohexylaniline** in the generation of a potential agrochemical fungicide. The detailed protocol and workflows serve as a guide for researchers in the field of agrochemical discovery and development, highlighting the utility of this compound in constructing novel active ingredients. Further research into the derivatization of **N-cyclohexylaniline** could lead to the discovery of new and effective crop protection agents.

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References

- 1. RU1825359C - Process for preparing n-cyclohexylaniline - Google Patents [patents.google.com]
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